molecular formula C10H16N2OS B7864641 (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide

Cat. No.: B7864641
M. Wt: 212.31 g/mol
InChI Key: FFEWEFNMHJVIFR-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that includes an amino group, a methyl group, and a thiophene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and (S)-2-amino-propionamide.

    N-Methylation: The amino group of (S)-2-amino-propionamide is methylated using methyl iodide in the presence of a base such as sodium hydride.

    Thienylmethylation: The thiophene ring is introduced by reacting the methylated intermediate with 3-methylthiophene in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with Receptors: Modulating receptor activity to produce a physiological response.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide: Similar structure with a butyramide group instead of a propionamide group.

    3-Methylthiophene: A simpler thiophene derivative without the amino and propionamide groups.

Uniqueness

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.

Biological Activity

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide, with CAS number 1307482-11-6, is a compound of interest due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H16N2OS
  • Molar Mass : 212.31 g/mol
  • Chemical Structure : The compound features an amide functional group and a thiophene ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include its antimicrobial properties, potential as a drug candidate, and effects on specific biological pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives with thiophene moieties have demonstrated enhanced inhibition against resistant bacterial strains, including those expressing New Delhi metallo-beta-lactamase (NDM-1) .

Case Studies

  • Inhibition of NDM-1 :
    • A study indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range against NDM-1, suggesting potential as β-lactamase inhibitors .
    • Table 1: Inhibition Data Against NDM-1 :
    CompoundIC50 (µM)Activity
    Compound A0.12Strong Inhibitor
    Compound B0.10Strong Inhibitor
    (S)-2-Amino...TBDPotential Candidate
  • Cytotoxicity Studies :
    • Cytotoxicity assessments on mammalian cell lines revealed that certain derivatives exhibited low toxicity, making them promising candidates for further development .

Mechanistic Insights

The mechanism of action for this compound appears to involve interactions with key enzymes associated with bacterial resistance mechanisms. The presence of the thiophene ring enhances lipophilicity and facilitates membrane penetration, thereby increasing efficacy against bacterial targets.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications can enhance biological activity:

  • Substituents at the thiophene ring significantly influence inhibitory potency.
  • The presence of methyl groups at specific positions on the thiophene enhances interaction with target enzymes .

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(3-methylthiophen-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7-4-5-14-9(7)6-12(3)10(13)8(2)11/h4-5,8H,6,11H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEWEFNMHJVIFR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN(C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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